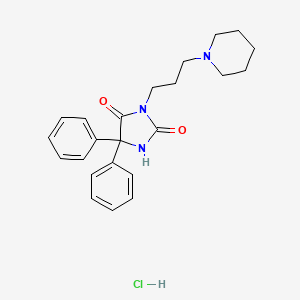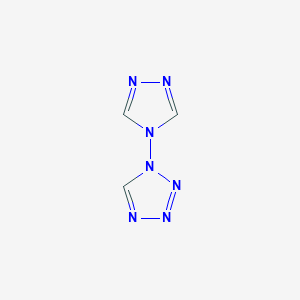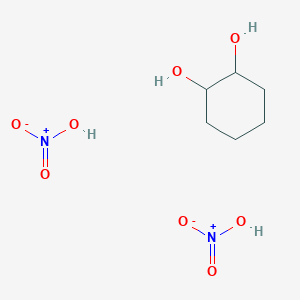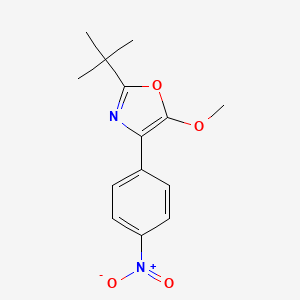![molecular formula C10H14N4O B14323615 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol CAS No. 112258-99-8](/img/structure/B14323615.png)
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol is an organic compound that features both azide and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-azidophenethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azide group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in bioconjugation techniques, where the azide group can react with alkynes in a click chemistry reaction to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol largely depends on the specific application. In bioconjugation, the azide group reacts with alkynes via a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol: Similar structure but with an amino group instead of an azide group.
2-{[2-(4-Nitrophenyl)ethyl]amino}ethan-1-ol: Contains a nitro group instead of an azide group.
Uniqueness
The presence of the azide group in 2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds that do not have this functional group. The azide group provides a unique reactivity profile, enabling specific and efficient reactions that are not possible with other functional groups.
Eigenschaften
CAS-Nummer |
112258-99-8 |
|---|---|
Molekularformel |
C10H14N4O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-[2-(4-azidophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14N4O/c11-14-13-10-3-1-9(2-4-10)5-6-12-7-8-15/h1-4,12,15H,5-8H2 |
InChI-Schlüssel |
PSYPEJJXBBBGEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNCCO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)


![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)



![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)




